![molecular formula C6H7Cl3N4 B2793120 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 1864057-38-4](/img/structure/B2793120.png)
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
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Overview
Description
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol
The compound is used in the ultrasonic-assisted synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol . This method provides a convenient way to synthesize this class of compounds, which are of interest due to their potential pharmacological properties .
Intermediate for Disubstituted Pyrazolo[3,4-d]pyrimidines
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride serves as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These disubstituted pyrazolo[3,4-d]pyrimidines may have useful pharmacological properties .
Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines
This compound is used in the design and synthesis of novel Pyrazolo[3,4-d]Pyrimidines . These novel compounds could have potential applications in various fields, including medicinal chemistry .
Preparation of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is used in the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This novel compound was prepared by a rational and short two-step synthesis .
Cytotoxic Activities
Compounds derived from 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride have shown superior cytotoxic activities against MCF-7 and HCT-116 . This suggests potential applications in cancer research and treatment .
Nucleophilic Substitution
The compound is used in nucleophilic substitution reactions . For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride has a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) . This allows the compound to bind to the enzyme and strongly inhibit its activity .
Biochemical Pathways
By inhibiting xanthine oxidase, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride disrupts the normal metabolic pathway of purines. This results in a decrease in the production of uric acid, which can be beneficial in conditions such as gout where there is an overproduction of uric acid .
Result of Action
The inhibition of xanthine oxidase by 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride leads to a decrease in the production of uric acid . This can have a significant impact on cellular processes, particularly in conditions where uric acid levels are elevated.
properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.2ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;;/h2H,1H3,(H,8,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZRWYXMJHKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride | |
CAS RN |
1864057-38-4 |
Source
|
Record name | 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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